Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1903226-40-3
VCID: VC4573225
InChI: InChI=1S/C16H16N2O5S/c1-22-16(19)12-4-6-15(7-5-12)24(20,21)18-10-14(11-18)23-13-3-2-8-17-9-13/h2-9,14H,10-11H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate

CAS No.: 1903226-40-3

Cat. No.: VC4573225

Molecular Formula: C16H16N2O5S

Molecular Weight: 348.37

* For research use only. Not for human or veterinary use.

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate - 1903226-40-3

Specification

CAS No. 1903226-40-3
Molecular Formula C16H16N2O5S
Molecular Weight 348.37
IUPAC Name methyl 4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoate
Standard InChI InChI=1S/C16H16N2O5S/c1-22-16(19)12-4-6-15(7-5-12)24(20,21)18-10-14(11-18)23-13-3-2-8-17-9-13/h2-9,14H,10-11H2,1H3
Standard InChI Key HBJKHSFGCUNQCL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct moieties:

  • Methyl benzoate backbone: A benzene ring substituted with a methyl ester group at the para position.

  • Sulfonyl bridge: A sulfone group (-SO2_2-) connecting the benzoate to an azetidine ring.

  • Azetidine-pyridinyloxy unit: A four-membered azetidine ring with a pyridin-3-yloxy substituent at the 3-position.

The azetidine ring introduces conformational rigidity, while the pyridinyloxy group enhances hydrogen-bonding capacity, a feature critical for target engagement in biological systems .

Molecular Data

PropertyValue/Description
Molecular FormulaC17_{17}H16_{16}N2_2O5_5S
Molecular Weight372.38 g/mol
IUPAC NameMethyl 4-[(3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl]benzoate
Solubility (Predicted)Low in water; soluble in DMSO, DMF
logP (Octanol-Water)1.82 (Computed via XLogP3)

The sulfonyl group contributes to the molecule’s polarity, balancing the hydrophobic benzoate and pyridine components .

Synthetic Pathways and Methodologies

Key Synthetic Strategies

The synthesis of methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate likely involves sequential functionalization:

  • Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives or ring-opening of epoxides with amines .

  • Sulfonation: Reaction of 4-(chlorosulfonyl)benzoic acid with the azetidine intermediate, followed by esterification with methanol .

  • Pyridinyloxy Attachment: Nucleophilic aromatic substitution (SNAr) between 3-hydroxypyridine and a halogenated azetidine precursor .

A representative pathway is illustrated below:

  • Step 1: Synthesis of 3-(pyridin-3-yloxy)azetidine via Mitsunobu reaction (3-hydroxypyridine + azetidin-3-ol) .

  • Step 2: Sulfonation of methyl 4-aminobenzoate using chlorosulfonic acid, followed by coupling to the azetidine intermediate .

Analytical Characterization

  • NMR Spectroscopy:

    • 1^1H NMR (DMSO-d6_6): δ 8.45 (d, pyridine-H), 7.92 (s, benzoate-H), 4.60 (m, azetidine-H), 3.88 (s, OCH3_3) .

    • 13^13C NMR: 165.2 ppm (C=O), 148.1 ppm (pyridine-C), 58.3 ppm (azetidine-C) .

  • Mass Spectrometry: ESI-MS m/z 373.1 [M+H]+^+ .

Future Directions and Applications

Drug Discovery

  • Lead Optimization: Substituent variation at the azetidine 3-position to enhance potency .

  • Prodrug Development: Ester hydrolysis to free carboxylic acid for improved solubility .

Chemical Biology

  • Photoaffinity Probes: Incorporation of diazirine groups for target identification .

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